Synthesis of Vonoprazan Fumarate: Ortho-Fluorine Required for Regioselective Coupling
2′-Fluoroacetophenone is the essential starting material for the synthesis of Vonoprazan Fumarate (Takecab), a potassium-competitive acid blocker developed by Takeda Pharmaceutical and approved in Japan in 2014 for the treatment of erosive esophagitis, gastric ulcers, duodenal ulcers, and H. pylori eradication . The ortho-fluorine substitution is chemically requisite for the downstream construction of the pyrrole ring system characteristic of Vonoprazan; neither 3′- nor 4′-fluoroacetophenone yields the correct regiochemical intermediate [1].
| Evidence Dimension | Synthetic Utility for Vonoprazan Production |
|---|---|
| Target Compound Data | Validated starting material in commercial pharmaceutical manufacturing |
| Comparator Or Baseline | 3′-Fluoroacetophenone (CAS 455-36-7) and 4′-Fluoroacetophenone (CAS 403-42-9): Not suitable |
| Quantified Difference | Qualitative binary outcome: Ortho-fluoro yields correct intermediate; meta- and para-fluoro produce incorrect regioisomers |
| Conditions | Multi-step synthetic sequence to Vonoprazan Fumarate API |
Why This Matters
Procurement of the correct ortho-substituted isomer is non-negotiable for any laboratory or CMO engaged in Vonoprazan synthesis; substitution with meta- or para-fluoro analogs results in failed synthetic campaigns.
- [1] Molaid. 2′-氟苯乙酮 (2′-Fluoroacetophenone) CAS 445-27-2 – Vonoprazan Intermediate Information. View Source
